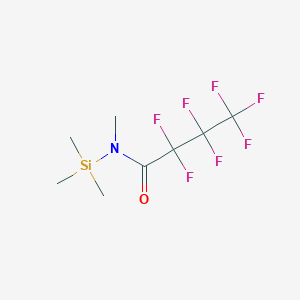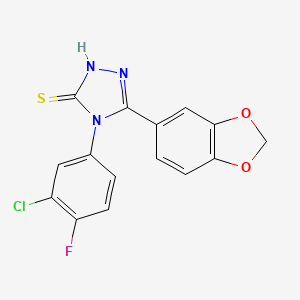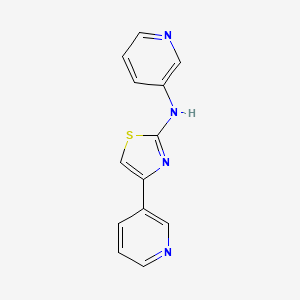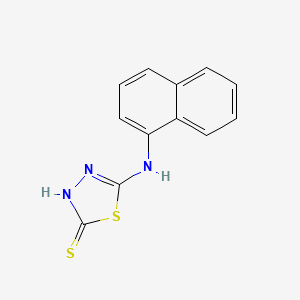
N-Methyl-N-trimethylsilylheptafluorobutyramide
Vue d'ensemble
Description
N-Methyl-N-trimethylsilylheptafluorobutyramide (MSHFBA) is a chemical compound used primarily in gas chromatography (GC) derivatization. It serves as a silylating agent, facilitating the analysis of various compounds by forming volatile derivatives. MSHFBA is particularly useful for silylation reactions involving samples containing 1-monoolein, 2-monoolein, 1,2-diolein, 1,3-diolein, ethyl oleate, oleic acid, and triolein. Its chemical formula is CF₃CF₂CF₂CON(CH₃)Si(CH₃)₃, and its molecular weight is 299.26 g/mol .
Synthesis Analysis
The synthesis of MSHFBA typically involves the reaction of N-methylheptafluorobutyramide with trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoroacetamide (MSTFA). The resulting compound is N-methyl-N-trimethylsilylheptafluorobutyramide. The silyl group enhances the volatility and stability of the compound, making it suitable for GC analysis .
Molecular Structure Analysis
MSHFBA features a linear structure with a central carbon atom bonded to three trimethylsilyl groups (Si(CH₃)₃) and a heptafluorobutyramide moiety (CF₃CF₂CF₂CON(CH₃)) .
Chemical Reactions Analysis
MSHFBA participates in silylation reactions, where it replaces labile hydrogen atoms with trimethylsilyl groups. This derivatization process enhances the detectability and volatility of analytes during GC analysis. It is commonly used to improve the chromatographic behavior of nonvolatile or thermally labile compounds .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Gas Chromatography Derivatization
“N-Methyl-N-trimethylsilylheptafluorobutyramide” (MSHFBA) is used for Gas Chromatography (GC) derivatization . It is used in the silylation reaction during GC analysis of samples containing 1-monoolein, 2-monoolein, 1,2-diolein, 1,3-diolein, ethyl oleate, oleic acid, and triolein .
Silylation Reagent
MSHFBA is a silylation reagent with recommended applications for carboxylic acids, alcohols, phenols, primary and secondary amines, and amino acids . Silylation can be applied to many compounds, and MSHFBA is especially useful for flame ionization detection due to the large ratio of fluorine to silicon .
Organic Chemical Synthesis Intermediate
Both “N-Methyl-N-trimethylsilylheptafluorobutyramide” and “2,2,3,3,4,4,4-heptafluoro-N-methyl-N-trimethylsilylbutanamide” are used as an organic chemical synthesis intermediate .
Halogenated Solvent in Electrospray Liquid Chromatography
“2,2,3,3,4,4,4-heptafluoro-N-methyl-N-trimethylsilylbutanamide” is employed as a halogenated solvent in electrospray liquid chromatography .
Research and Development
MSHFBA is used in research and development . Scientists use it to study its properties and potential applications .
Mécanisme D'action
Target of Action
N-Methyl-N-trimethylsilylheptafluorobutyramide, also known as 2,2,3,3,4,4,4-heptafluoro-N-methyl-N-trimethylsilylbutanamide, is primarily used as a derivatization reagent in gas chromatography (GC) analyses . Its primary targets are the compounds that need to be analyzed, particularly those containing functional groups such as hydroxyls and amines.
Mode of Action
The compound acts by silylating these functional groups, which enhances their volatility and thermal stability, making them suitable for GC analysis . This process involves the replacement of a hydrogen atom in the functional group with a trimethylsilyl group from the N-Methyl-N-trimethylsilylheptafluorobutyramide molecule .
Result of Action
The primary result of N-Methyl-N-trimethylsilylheptafluorobutyramide’s action is the formation of silylated derivatives of the target compounds. These derivatives are more amenable to GC analysis, which can provide detailed information about the composition and concentration of the target compounds in a sample .
Action Environment
The efficacy and stability of N-Methyl-N-trimethylsilylheptafluorobutyramide’s action can be influenced by various environmental factors. For instance, the presence of impurities in the sample can interfere with the silylation reaction. Moreover, the reaction conditions, such as temperature and pH, can also impact the efficiency of the silylation process .
Propriétés
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-methyl-N-trimethylsilylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F7NOSi/c1-16(18(2,3)4)5(17)6(9,10)7(11,12)8(13,14)15/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKINNDZCNCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F7NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379666 | |
| Record name | N-Methyl-N-trimethylsilylheptafluorobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-trimethylsilylheptafluorobutyramide | |
CAS RN |
53296-64-3 | |
| Record name | N-Methyl-N-trimethylsilylheptafluorobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-N-(trimethylsilyl)-heptafluorobutyricacidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is MSHFBA used in the analysis of cocaine, opiates, and their metabolites?
A1: MSHFBA is a derivatizing agent used in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and detectability of polar compounds like cocaine, opiates, and their metabolites. [] These compounds, in their native form, have low volatility and tend to decompose at high temperatures, making them unsuitable for direct GC-MS analysis.
Q2: How does the use of MSHFBA contribute to the sensitivity of the analytical method described in the paper?
A2: The research paper describes a method capable of reliably quantifying cocaine, opiates, and their metabolites at levels as low as 500 pg/mg in human hair samples. [] This high sensitivity is partly attributed to the use of MSHFBA as a derivatizing agent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N-[[(4-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1223470.png)

![2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1223472.png)
![N-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethenyl]-4-morpholinecarboxamide](/img/structure/B1223475.png)
![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-[(3-cyano-2-thiophenyl)amino]-2-oxoethyl] ester](/img/structure/B1223476.png)
![5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B1223477.png)


![4-fluoro-N-[2-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B1223483.png)
![4-ethyl-5-methyl-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3-thiophenecarboxamide](/img/structure/B1223485.png)
![2-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1223486.png)

